Antiproliferative Activity: 6-Fluoro vs. 6-Chloro Benzothiazole Benzamides in HepG2 and MCF-7 Cell Lines
In a head-to-head series comparison of N-1,3-benzothiazol-2-ylbenzamide derivatives evaluated by MTT assay at 10 µM, compounds bearing a 6-fluoro substituent on the benzothiazole ring (series 2, which includes the core scaffold of the title compound) failed to exhibit considerable antiproliferative activity against HepG2 or MCF-7 cell lines. In contrast, 6-chloro analogs (series 1, e.g., compounds 1b, 1f, 1i) achieved ≥70% growth inhibition against HepG2 cells [1]. This establishes that the 6-fluoro substitution, which is a defining structural feature of the target compound, confers a fundamentally different antiproliferative phenotype compared to 6-chloro analogs.
| Evidence Dimension | Antiproliferative activity (MTT assay, 10 µM, HepG2 cell line) |
|---|---|
| Target Compound Data | 6-Fluoro series (series 2): No considerable antiproliferative activity at 10 µM against HepG2 or MCF-7 |
| Comparator Or Baseline | 6-Chloro series (series 1, e.g., 1b, 1f, 1i): ≥70% growth inhibition against HepG2 at 10 µM |
| Quantified Difference | ≥70% inhibition (6-Cl) vs. non-considerable activity (6-F); qualitative differential confirmed within the same study |
| Conditions | MTT assay, HepG2 human hepatocellular carcinoma and MCF-7 human breast cancer cell lines, compound concentration 10 µM; Corbo et al., 2016 |
Why This Matters
For researchers screening antiproliferative candidates, the 6-fluoro substitution on the benzothiazole core—shared by the target compound—conveys a distinct activity profile that precludes interchangeability with 6-chloro or 6-bromo analogs within the same benzamide series.
- [1] Corbo F, Carocci A, Armenise D, et al. Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. Journal of Chemistry. 2016;2016:4267564. doi:10.1155/2016/4267564 View Source
